molecular formula C13H12N2O B493258 Carbanilide CAS No. 102-07-8

Carbanilide

Cat. No. B493258
Key on ui cas rn: 102-07-8
M. Wt: 212.25g/mol
InChI Key: GWEHVDNNLFDJLR-UHFFFAOYSA-N
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Patent
US08741261B2

Procedure details

In a capped vial (1 mL) containing a solution of phenylazide (6.6 mg, 55 μmol) in dry THF (300 μL), was added [RhCl(cod)]2 (0.27 mg, 0.55 μmol), and 1,2-bis(diphenylphosphino)ethane (0.44 mg, 1.1 μmol) and was shaken until the solution was homogeneous. After addition of aniline (10 μL, 110 μmol), the resulting mixture was transferred to the micro-autoclave, which was pre-charged with [11C]CO. The autoclave (250 μL) was heated at 120° C. for 5 min under 35 MPa and the crude product was transferred to a reduced pressure vial. The radioactivity was measured before and after the vial was flushed with N2 (the [11C]CO-trapping efficiency of 82% was determined based on these values). A small amount of crude product was collected and analyzed by the reversed phase HPLC. Yield of product: 82%. The product was identified by HPLC with an added authentic reference compound.
Quantity
6.6 mg
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step One
[Compound]
Name
[RhCl(cod)]2
Quantity
0.27 mg
Type
reactant
Reaction Step Two
Quantity
0.44 mg
Type
reactant
Reaction Step Two
Quantity
10 μL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[N+]=[N-])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(P(C2C=CC=CC=2)CCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[NH2:38][C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1.C1C[O:48][CH2:47]C1>>[CH:4]1[CH:3]=[CH:2][C:1]([NH:7][C:47]([NH:38][C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)=[O:48])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
6.6 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
300 μL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
[RhCl(cod)]2
Quantity
0.27 mg
Type
reactant
Smiles
Name
Quantity
0.44 mg
Type
reactant
Smiles
C1(=CC=CC=C1)P(CCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
10 μL
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
was shaken until the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was pre-charged with [11C]CO
CUSTOM
Type
CUSTOM
Details
was flushed with N2 (the [11C]CO-
CUSTOM
Type
CUSTOM
Details
A small amount of crude product was collected

Outcomes

Product
Name
Type
Smiles
C=1C=CC(=CC1)NC(=O)NC=2C=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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